1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Overview
Description
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with a fluorobenzyl group and a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a fluorobenzyl halide and a pyrrole derivative, followed by cyclization and introduction of the thione group through sulfurization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the thione moiety may participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione: Contains a methylbenzyl group, affecting its chemical and biological properties.
Uniqueness
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, binding affinity, and overall stability. The fluorine atom’s electronegativity and small size allow for unique interactions that are not possible with other substituents.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-3-1-10(2-4-11)9-17-8-6-12-13(17)5-7-16-14(12)18/h1-8H,9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNZZJUMAMVRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CNC3=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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